molecular formula C6H7BrN2O B14837337 3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole

3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole

Cat. No.: B14837337
M. Wt: 203.04 g/mol
InChI Key: QTOLGCFRSYJKLS-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole is a heterocyclic compound that features a unique fusion of a furan ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted hydrazine with a suitable furan derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

3-bromo-1-methyl-4,6-dihydrofuro[3,4-c]pyrazole

InChI

InChI=1S/C6H7BrN2O/c1-9-5-3-10-2-4(5)6(7)8-9/h2-3H2,1H3

InChI Key

QTOLGCFRSYJKLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(COC2)C(=N1)Br

Origin of Product

United States

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